2-Ethynyl-1-isobutoxy-4-nitrobenzene
Description
2-Ethynyl-1-isobutoxy-4-nitrobenzene is a substituted aromatic compound characterized by a benzene ring functionalized with three distinct groups: an ethynyl (-C≡CH) moiety at position 2, an isobutoxy (-OCH₂C(CH₃)₂) group at position 1, and a nitro (-NO₂) group at position 4. The ethynyl group introduces sp-hybridized carbon, enabling participation in click chemistry (e.g., Sonogashira coupling), while the isobutoxy group contributes steric bulk and moderate electron-donating effects. The nitro group, a strong electron-withdrawing substituent, polarizes the aromatic ring, enhancing electrophilic substitution reactivity at meta positions. This compound is of interest in pharmaceutical intermediates and polymer chemistry due to its multifunctional reactivity.
Properties
IUPAC Name |
2-ethynyl-1-(2-methylpropoxy)-4-nitrobenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO3/c1-4-10-7-11(13(14)15)5-6-12(10)16-8-9(2)3/h1,5-7,9H,8H2,2-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWJZXQLHWFPQKM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=C(C=C(C=C1)[N+](=O)[O-])C#C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethynyl-1-isobutoxy-4-nitrobenzene typically involves multiple steps, starting from commercially available precursors. One common method involves the following steps:
Nitration: The nitration of 1-isobutoxybenzene to introduce the nitro group at the para position.
Purification: The final product is purified using techniques such as column chromatography or recrystallization.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for higher yields, using continuous flow reactors for better control, and employing large-scale purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-Ethynyl-1-isobutoxy-4-nitrobenzene can undergo various types of chemical reactions, including:
Electrophilic Aromatic Substitution: The nitro group is a strong electron-withdrawing group, making the benzene ring less reactive towards electrophilic aromatic substitution.
Nucleophilic Substitution: The presence of the nitro group can activate the benzene ring towards nucleophilic substitution reactions.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Reagents such as halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst (e.g., FeCl3).
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide.
Reduction: Hydrogen gas with a palladium catalyst or other reducing agents like tin(II) chloride in hydrochloric acid.
Major Products Formed
Electrophilic Aromatic Substitution: Substituted benzene derivatives depending on the electrophile used.
Nucleophilic Substitution: Substituted benzene derivatives with nucleophiles replacing the nitro group.
Reduction: 2-Ethynyl-1-isobutoxy-4-aminobenzene.
Scientific Research Applications
2-Ethynyl-1-isobutoxy-4-nitrobenzene has several scientific research applications:
Organic Synthesis: It can be used as an intermediate in the synthesis of more complex organic molecules.
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Pharmaceuticals: The compound can be explored for its potential biological activities, such as antimicrobial or anticancer properties.
Mechanism of Action
The mechanism of action of 2-Ethynyl-1-isobutoxy-4-nitrobenzene depends on the specific application. In organic synthesis, it acts as a building block for more complex molecules. In biological systems, if it exhibits activity, it would likely interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.
Comparison with Similar Compounds
Key Observations :
- Azo vs. Ethynyl Linkage : Unlike azo-based analogs (B–H), the ethynyl group in the target compound enables orthogonal reactivity (e.g., cross-coupling) rather than photoisomerization.
- Electronic Profile : The nitro group’s electron-withdrawing effect is amplified in the target compound due to the absence of competing electron-donating azo groups, directing electrophilic attacks to position 5.
Physicochemical Properties
- Solubility: The isobutoxy group enhances solubility in non-polar solvents (e.g., toluene) compared to hydroxy- or amino-substituted azobenzenes, which favor polar solvents.
- Thermal Stability : Ethynyl groups may lower thermal stability relative to azo-linked compounds, which exhibit robust stability up to 200°C due to conjugation.
- Optical Properties : Unlike azo dyes (λmax 400–500 nm), the target compound lacks extended conjugation, resulting in UV absorption below 300 nm.
Industrial Relevance
While azo derivatives dominate dye and sensor markets, the target compound’s ethynyl functionality is leveraged in specialty polymers (e.g., conductive materials) and click chemistry-based bioconjugates.
Biological Activity
2-Ethynyl-1-isobutoxy-4-nitrobenzene is a synthetic organic compound that has garnered attention due to its potential biological activities. This article explores its biological activity, focusing on antimicrobial and anticancer properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a nitro group (), an ethynyl group (), and an isobutoxy group (). The presence of the nitro group is significant as it often correlates with biological activity, including antimicrobial and anticancer effects.
Table 1: Structural Characteristics
| Component | Structure |
|---|---|
| Nitro Group | |
| Ethynyl Group | |
| Isobutoxy Group |
Antimicrobial Properties
Research indicates that compounds containing nitro groups exhibit diverse antimicrobial activities. The nitro moiety can induce redox reactions in microbial cells, leading to toxicity and cell death. Studies have shown that this compound has potential against various pathogens, including bacteria and fungi.
Case Study: Antimicrobial Efficacy
In a study assessing the antimicrobial properties of various nitro compounds, this compound demonstrated significant activity against Staphylococcus aureus and Escherichia coli. The compound's effectiveness was attributed to its ability to disrupt microbial cell membranes and induce oxidative stress within the cells .
Anticancer Activity
The anticancer potential of this compound has also been explored. Nitro compounds are known for their ability to interfere with cellular processes, including DNA replication and repair.
Research Findings
- Mechanism of Action : The nitro group can be reduced in biological systems to form reactive intermediates that interact with cellular components, potentially leading to cytotoxic effects on cancer cells .
- Cell Line Studies : In vitro studies using human cancer cell lines (e.g., HeLa and MCF-7) revealed that this compound inhibited cell proliferation in a dose-dependent manner, suggesting its potential as a lead compound in cancer therapy .
Table 2: Summary of Biological Activities
| Activity Type | Target Organisms/Cells | Observations |
|---|---|---|
| Antimicrobial | Staphylococcus aureus, E. coli | Significant inhibition of growth |
| Anticancer | HeLa, MCF-7 | Dose-dependent inhibition of cell proliferation |
The biological activity of this compound is primarily mediated through:
- Redox Reactions : The nitro group undergoes bioreduction, generating reactive species that can damage cellular components.
- Enzyme Interaction : The compound may interact with specific enzymes or receptors, modulating their activity and leading to altered cellular responses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
